molecular formula C9H10F3NO2S B6145916 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1368754-61-3

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6145916
CAS No.: 1368754-61-3
M. Wt: 253.24 g/mol
InChI Key: HRFKCPDDHRJPTQ-UHFFFAOYSA-N
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Description

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a compound that features a thiazole ring substituted with a tert-butyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can facilitate the direct introduction of the tert-butyl and trifluoromethyl groups into the thiazole ring, optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and stability, while the tert-butyl group can influence the compound’s lipophilicity and bioavailability. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-tert-butyl-4-(trifluoromethyl)thiazole: Lacks the carboxylic acid group.

Uniqueness

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and binding affinity, while the carboxylic acid group allows for further functionalization and interaction with biological targets .

Properties

CAS No.

1368754-61-3

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10F3NO2S/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15)

InChI Key

HRFKCPDDHRJPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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